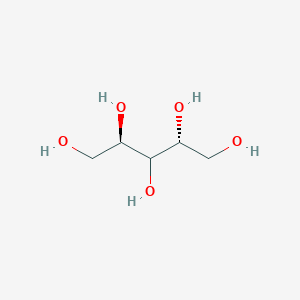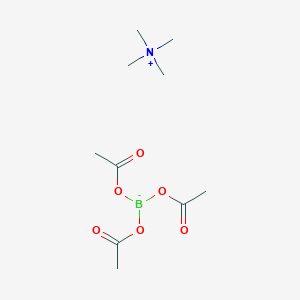![molecular formula C7H8N2OS B043109 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one CAS No. 113030-24-3](/img/structure/B43109.png)
2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one
Descripción general
Descripción
2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one, also known as 2-amino-4,5-dihydrobenzothiazol-6-one (ADT-6-one) is an important organic compound in the field of organic synthesis. It is a heterocyclic compound, consisting of a benzothiazole and an amine group. It is an important intermediate used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
Synthesis of Pharmacologically Relevant Derivatives:
- Fülöpová et al. (2015) report an efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides, which represent pharmacologically relevant derivatives, from 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. This methodology has implications in biological, medicinal, and industrial applications (Fülöpová et al., 2015).
Cytotoxicity Evaluation in Cancer Research:
- Mohareb et al. (2017) evaluated the cytotoxicity of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile against various cancer cell lines, highlighting the potential of these compounds in cancer research (Mohareb et al., 2017).
Facile Synthesis Techniques:
- Wang et al. (2015) described an efficient and facile synthesis method for 5-amino-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitrile and 5-amino-2,3-dihydrobenzo[d]thiazole-4,6-dicarbonitrile derivatives, which is significant for the preparation of sulfur-containing compounds (Wang et al., 2015).
Monoamine Oxidase Inhibitory Activity:
- Ahmad et al. (2019) reported the synthesis and biological evaluation of benzothiazine derivatives as selective inhibitors of monoamine oxidase A and B, demonstrating potential applications in neurological and psychiatric disorders (Ahmad et al., 2019).
Antibacterial Agents:
- Palkar et al. (2017) designed and synthesized analogs of pyrazol-5-ones derived from 2-amino benzothiazole, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Corrosion Inhibition Studies:
- Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole derivatives for corrosion inhibition of iron, indicating applications in material science (Kaya et al., 2016).
Novel Dopamine Agonists:
- Van Vliet et al. (2000) explored the 2-aminothiazole moiety as a bioisosteric replacement in dopamine agonists, indicating potential in treating neurological disorders like Parkinson's disease (Van Vliet et al., 2000).
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit antimicrobial activity , suggesting that their targets may be microbial proteins or enzymes.
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with pathways essential for microbial growth and survival .
Result of Action
Based on the activities of similar compounds, it may lead to the disruption of microbial cell membranes and inhibition of dna synthesis , resulting in the death of the microorganisms.
Propiedades
IUPAC Name |
2-amino-5,7-dihydro-4H-1,3-benzothiazol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYDBHSVURZSJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432170 | |
| Record name | 2-Amino-4,7-dihydro-1,3-benzothiazol-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113030-24-3 | |
| Record name | 2-Amino-4,7-dihydro-6(5H)-benzothiazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113030-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4,7-dihydro-1,3-benzothiazol-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid](/img/structure/B43026.png)

![[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate](/img/structure/B43029.png)






![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid](/img/structure/B43052.png)



